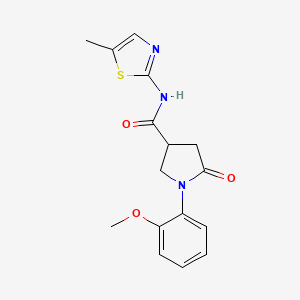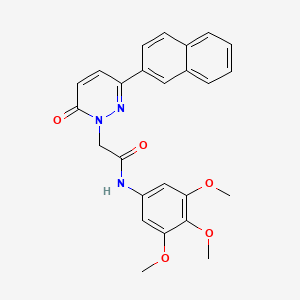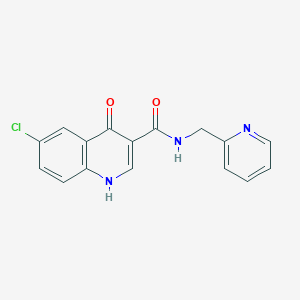![molecular formula C20H22ClN3O4S B10997534 1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997534.png)
1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a complex organic molecule with diverse applications. Its chemical structure consists of a pyrrolidine ring, a benzyl group, and a sulfonyl amide moiety. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling: One of the key methods for synthesizing Compound X involves Suzuki–Miyaura cross-coupling. This reaction combines an aryl or vinyl boron reagent with an aryl or vinyl halide in the presence of a palladium catalyst.
Industrial Production:: While Compound X is not produced industrially on a large scale, its synthesis can be adapted for bulk production. Researchers have optimized the Suzuki–Miyaura coupling conditions to achieve higher yields and scalability.
Chemical Reactions Analysis
Reactivity::
Benzylic Position: Compound X contains a benzylic carbon (the carbon adjacent to the benzyl group). Benzylic halides typically react via SN1 or SN2 pathways.
Functional Groups: Compound X’s sulfonyl amide group and chlorophenyl substituent participate in various reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidizing agents like N-bromosuccinimide (NBS) can selectively brominate the benzylic position.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Halogenating agents (e.g., NBS) introduce halogens (e.g., bromine) at the benzylic position.
- Bromination at the benzylic position yields the corresponding bromide derivative.
- Reduction of the carbonyl group forms the corresponding alcohol.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its anti-inflammatory and analgesic properties.
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X shares similarities with other sulfonyl amides and benzylic derivatives. its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C20H22ClN3O4S |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-benzyl-N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22ClN3O4S/c21-17-6-8-18(9-7-17)29(27,28)23-11-10-22-20(26)16-12-19(25)24(14-16)13-15-4-2-1-3-5-15/h1-9,16,23H,10-14H2,(H,22,26) |
InChI Key |
XVYUMHVHYWMOON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B10997464.png)
![3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B10997475.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B10997478.png)
![methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B10997489.png)
![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide](/img/structure/B10997495.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10997503.png)
![6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10997518.png)
![1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10997519.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10997526.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-4-carboxamide](/img/structure/B10997533.png)

![N-[3-(methylsulfanyl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10997542.png)
